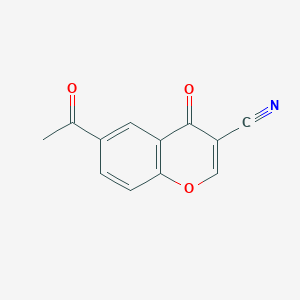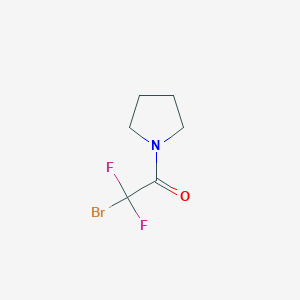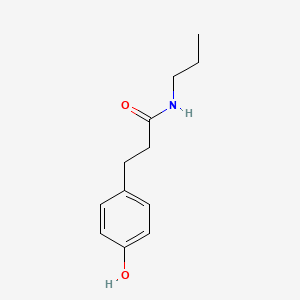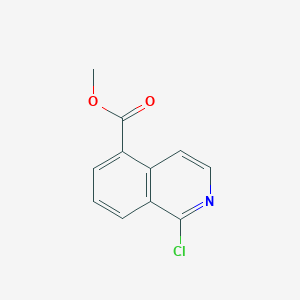
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile, also known as this compound, is a heterocyclic compound belonging to the chromone family. It is characterized by the presence of a benzopyran ring system with an acetyl group at the 6-position, a carbonyl group at the 4-position, and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanochromone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Addition Reactions: Hydrazine and phenylhydrazine can add to the carbonitrile function, forming iminohydrazine intermediates that further cyclize to yield pyrazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, such as amines, to form Schiff bases and other derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.
Amines: Used in substitution reactions to form Schiff bases.
Bases: Such as pyridine, used to facilitate cyclization reactions.
Major Products Formed
Pyrazole Derivatives: Formed from the addition of hydrazine or phenylhydrazine.
Schiff Bases: Formed from the reaction with amines.
Scientific Research Applications
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties allow it to scavenge ROS, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-3-carbonitrile: Lacks the acetyl group at the 6-position.
6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile: Has an isopropyl group instead of an acetyl group.
Uniqueness
6-Acetyl-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of the acetyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other chromone derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
61776-44-1 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-acetyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)8-2-3-11-10(4-8)12(15)9(5-13)6-16-11/h2-4,6H,1H3 |
InChI Key |
OJYATRCBIWZSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)






![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)




